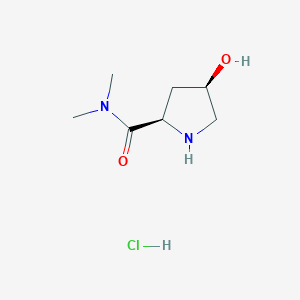![molecular formula C13H18N2O5 B2426694 4-[氨基(乙氧基)亚甲基]-2-氰基-2-戊二烯酸二乙酯 CAS No. 320420-20-0](/img/structure/B2426694.png)
4-[氨基(乙氧基)亚甲基]-2-氰基-2-戊二烯酸二乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 4-[amino(ethoxy)methylene]-2-cyano-2-pentenedioate is an organic compound with a complex structure that includes multiple functional groups. This compound is known for its versatility in organic synthesis and its application in various fields such as pharmaceuticals, agrochemicals, and materials science.
科学研究应用
Diethyl 4-[amino(ethoxy)methylene]-2-cyano-2-pentenedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-[amino(ethoxy)methylene]-2-cyano-2-pentenedioate typically involves the condensation of diethyl malonate with ethyl cyanoacetate in the presence of a base, followed by the addition of ethoxyamine. The reaction conditions often include:
Temperature: 50-70°C
Solvent: Ethanol or methanol
Catalyst: Sodium ethoxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Mixing: Diethyl malonate and ethyl cyanoacetate are mixed in a solvent.
Condensation: The mixture is heated and a base is added to initiate the condensation reaction.
Addition of Ethoxyamine: Ethoxyamine is added to the reaction mixture.
Purification: The product is purified through distillation or recrystallization.
化学反应分析
Types of Reactions
Diethyl 4-[amino(ethoxy)methylene]-2-cyano-2-pentenedioate undergoes various types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxo compounds.
Reduction: Can be reduced to form amine derivatives.
Substitution: Undergoes nucleophilic substitution reactions due to the presence of cyano and ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Corresponding oxo compounds.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated derivatives.
作用机制
The mechanism of action of Diethyl 4-[amino(ethoxy)methylene]-2-cyano-2-pentenedioate involves its interaction with specific molecular targets. The compound can act as an inhibitor by binding to active sites of enzymes, thereby blocking their activity. The pathways involved often include:
Enzyme inhibition: Binding to the active site of enzymes.
Signal transduction: Interfering with signaling pathways in cells.
相似化合物的比较
Similar Compounds
- Diethyl ethoxymethylenemalonate
- Diethyl malonate
- Ethyl cyanoacetate
Uniqueness
Diethyl 4-[amino(ethoxy)methylene]-2-cyano-2-pentenedioate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in organic synthesis and various applications in research and industry.
属性
IUPAC Name |
diethyl (E,4Z)-4-[amino(ethoxy)methylidene]-2-cyanopent-2-enedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-4-18-11(15)10(13(17)20-6-3)7-9(8-14)12(16)19-5-2/h7H,4-6,15H2,1-3H3/b9-7+,11-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYCMUAGYRWVHX-GLYMIEGHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C(C=C(C#N)C(=O)OCC)C(=O)OCC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C(/C=C(\C#N)/C(=O)OCC)\C(=O)OCC)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-chlorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2426612.png)
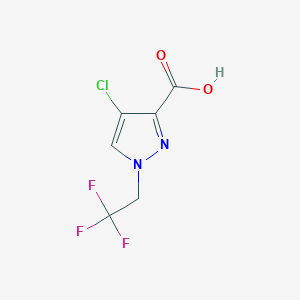
![1-(2,3-dimethoxyphenyl)-3-[(furan-2-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea](/img/structure/B2426615.png)
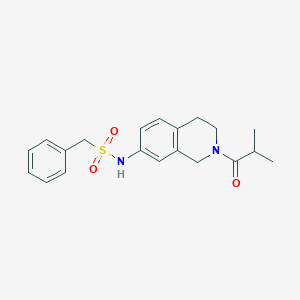
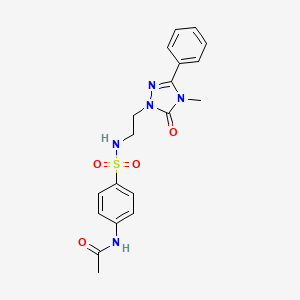
![2-cyano-N-{4-[2-(dimethylamino)acetamido]phenyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B2426621.png)
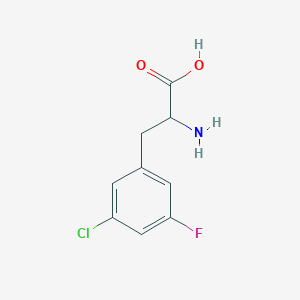
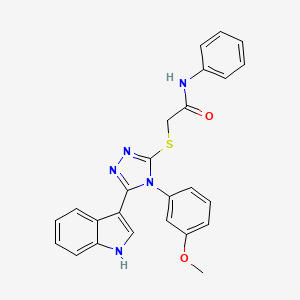
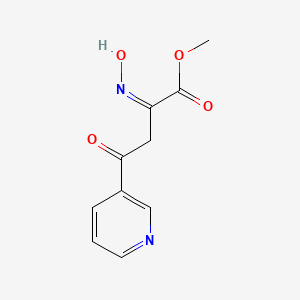
![2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2426627.png)


![(E)-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)[(3,4-dichlorophenyl)methoxy]amine](/img/structure/B2426632.png)
